8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 524724-72-9 . It has a molecular weight of 236.27 .
Molecular Structure Analysis
The IUPAC name for this compound is 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde . The InChI code is 1S/C15H12N2O/c1-11-6-5-9-17-13(10-18)14(16-15(11)17)12-7-3-2-4-8-12/h2-10H,1H3 . The InChI Key is UHSALGGPQFYDCQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a melting point of 168-170°C .Scientific Research Applications
Synthesis and Molecular Studies
Fluorescent Molecular Rotors : A library of fluorescent molecular rotors (FMRs) was synthesized using substituted imidazo[1,2-a]pyridine-3-carbaldehydes. These FMRs, which include derivatives of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, exhibit viscosity sensing properties and show enhanced emission intensity in viscous environments, indicating potential applications in molecular sensing and imaging (Jadhav & Sekar, 2017).
Catalytic Activity in Oxidation Reactions : Imidazopyridine derivatives, including the related compounds of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, were investigated for their catalytic activity, particularly in the oxidation of catechol to o-quinone. These studies contribute to understanding the role of heterocyclic compounds in catalysis (Saddik et al., 2012).
Corrosion Inhibition : Research on similar imidazopyridine derivatives, like 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, has shown their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds, including those structurally related to 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, act as mixed-type inhibitors and adhere to surfaces via Langmuir isotherm adsorption (Ech-chihbi et al., 2017).
Quantum Chemical Studies : Investigations into the electronic structure and properties of imidazopyridine derivatives through quantum chemical calculations provide insights into their chemical behavior. These studies are crucial for understanding the fundamental properties of compounds like 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and their potential applications in various fields (Ech-chihbi et al., 2019).
Pharmaceutical and Biological Studies
- Antimicrobial Activity : Some pyrimidine derivatives, related to 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, have been synthesized and tested for antimicrobial activity. These studies expand the understanding of the potential biomedical applications of imidazo[1,2-a]pyridine derivatives (Rathod & Solanki, 2018).
Material Science Applications
- Synthesis of Luminescent Materials : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, closely related to 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, with potential applications in luminescent materials, demonstrates the versatility of these compounds in the field of material science (Volpi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-6-5-9-17-13(10-18)14(16-15(11)17)12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSALGGPQFYDCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374980 | |
Record name | 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
524724-72-9 | |
Record name | 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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